molecular formula C13H10ClN3O B3858079 N'-(3-chlorobenzylidene)isonicotinohydrazide

N'-(3-chlorobenzylidene)isonicotinohydrazide

Cat. No.: B3858079
M. Wt: 259.69 g/mol
InChI Key: WAKQXHNWZWETLT-CXUHLZMHSA-N
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Description

N’-(3-chlorobenzylidene)isonicotinohydrazide is an organic compound with the molecular formula C13H10ClN3O It is a derivative of isonicotinohydrazide, featuring a 3-chlorobenzylidene group attached to the nitrogen atom of the hydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

N’-(3-chlorobenzylidene)isonicotinohydrazide can be synthesized through a condensation reaction between isonicotinohydrazide and 3-chlorobenzaldehyde. The reaction typically occurs in an ethanol solution under reflux conditions. The general reaction scheme is as follows:

Isonicotinohydrazide+3-chlorobenzaldehydeN’-(3-chlorobenzylidene)isonicotinohydrazide\text{Isonicotinohydrazide} + \text{3-chlorobenzaldehyde} \rightarrow \text{N'-(3-chlorobenzylidene)isonicotinohydrazide} Isonicotinohydrazide+3-chlorobenzaldehyde→N’-(3-chlorobenzylidene)isonicotinohydrazide

The reaction is usually carried out by mixing equimolar amounts of isonicotinohydrazide and 3-chlorobenzaldehyde in ethanol and heating the mixture under reflux for several hours. The product is then isolated by filtration and purified by recrystallization from ethanol.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N’-(3-chlorobenzylidene)isonicotinohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of N’-(3-chlorobenzylidene)isonicotinohydrazide.

    Reduction: Reduced forms of the compound, such as hydrazine derivatives.

    Substitution: Substituted products where the chlorine atom is replaced by other functional groups.

Scientific Research Applications

N’-(3-chlorobenzylidene)isonicotinohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N’-(3-chlorobenzylidene)isonicotinohydrazide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or metabolic pathways.

Comparison with Similar Compounds

N’-(3-chlorobenzylidene)isonicotinohydrazide can be compared with other similar compounds, such as:

  • N’-(3-chlorobenzylidene)nicotinohydrazide
  • N’-(3-(4-chlorobenzyl)oxy)benzylidene)isonicotinohydrazide
  • N’-(3-chlorobenzylidene)octadecanohydrazide

These compounds share structural similarities but differ in their substituents and functional groups, which can influence their chemical properties and biological activities

Properties

IUPAC Name

N-[(E)-(3-chlorophenyl)methylideneamino]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3O/c14-12-3-1-2-10(8-12)9-16-17-13(18)11-4-6-15-7-5-11/h1-9H,(H,17,18)/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAKQXHNWZWETLT-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C=NNC(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)/C=N/NC(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N'-(3-chlorobenzylidene)isonicotinohydrazide
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N'-(3-chlorobenzylidene)isonicotinohydrazide

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